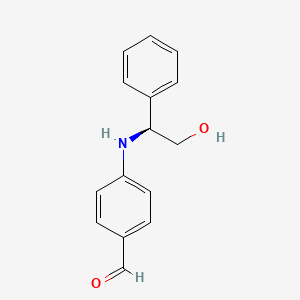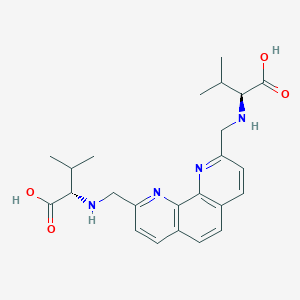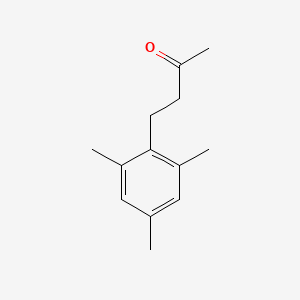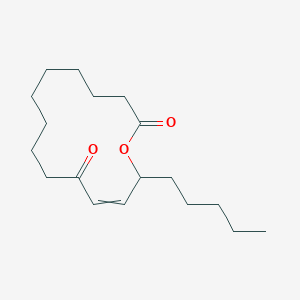
14-Pentyl-1-oxacyclotetradec-12-ene-2,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Pentyl-1-oxacyclotetradec-12-ene-2,11-dione is a macrolide compound with the molecular formula C18H30O3. It is also known by its IUPAC name, (12E)-14-pentyl-1-oxacyclotetradec-12-ene-2,11-dione . This compound is characterized by a large ring structure containing an oxygen atom and two ketone groups, making it a member of the macrolide family .
Preparation Methods
The synthesis of 14-Pentyl-1-oxacyclotetradec-12-ene-2,11-dione typically involves the formation of the macrolide ring through a series of organic reactions. One common synthetic route includes the following steps:
Formation of the Linear Precursor: The linear precursor is synthesized through a series of reactions, including aldol condensation and Wittig reaction.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
14-Pentyl-1-oxacyclotetradec-12-ene-2,11-dione undergoes various chemical reactions, including:
Scientific Research Applications
14-Pentyl-1-oxacyclotetradec-12-ene-2,11-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 14-Pentyl-1-oxacyclotetradec-12-ene-2,11-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s large ring structure allows it to bind to these targets, potentially inhibiting their activity or altering their function . The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
14-Pentyl-1-oxacyclotetradec-12-ene-2,11-dione can be compared with other macrolide compounds, such as:
10-Oxo-11-octadecen-13-olide: Similar in structure but with different side chains and functional groups.
Erythromycin: A well-known antibiotic macrolide with a more complex structure and additional functional groups.
Azithromycin: Another antibiotic macrolide with a larger ring and additional nitrogen atoms.
The uniqueness of this compound lies in its specific ring size and functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
159504-60-6 |
|---|---|
Molecular Formula |
C18H30O3 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
14-pentyl-1-oxacyclotetradec-12-ene-2,11-dione |
InChI |
InChI=1S/C18H30O3/c1-2-3-8-12-17-15-14-16(19)11-9-6-4-5-7-10-13-18(20)21-17/h14-15,17H,2-13H2,1H3 |
InChI Key |
SSQZBGJHGPTSLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C=CC(=O)CCCCCCCCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-4-[(triphenylmethyl)peroxy]pent-2-ynal](/img/structure/B15165021.png)
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropionamide](/img/structure/B15165023.png)
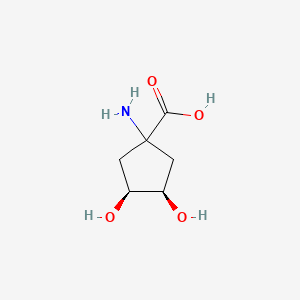
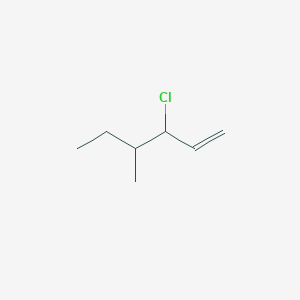
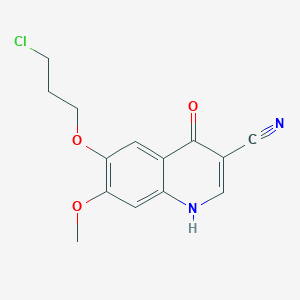

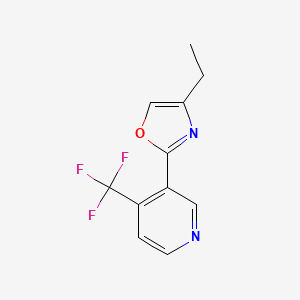
![2-Azido-N-[(naphthalen-1-yl)methyl]acetamide](/img/structure/B15165043.png)
![4-{Bis[4-(9H-carbazol-9-YL)phenyl]amino}phenol](/img/structure/B15165051.png)
![1,7-Dioxaspiro[4.4]nonan-8-one, 3,4-bis(phenylmethoxy)-, (3R,4S,5R)-](/img/structure/B15165059.png)
